3-(2-Ethoxyphenyl)oxolan-3-ol
Description
3-(2-Ethoxyphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a 2-ethoxyphenyl group attached to the oxolan-3-ol ring. This compound belongs to the class of five-membered heterocycles, characterized by an oxygen atom in the ring structure.
- Oxolane backbone: A five-membered ring with four carbon atoms and one oxygen atom.
- Substituents: A hydroxyl (-OH) group at position 3 and a 2-ethoxyphenyl group (C₆H₄-OCH₂CH₃) attached to the same carbon.
- Key properties: The ethoxy group introduces aromaticity and hydrophobicity, while the hydroxyl group enables hydrogen bonding.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-11-6-4-3-5-10(11)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPKNAOKLWSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)oxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For instance, the reaction of 2-ethoxyphenylacetic acid with ethylene glycol in the presence of an acid catalyst can lead to the formation of the oxolane ring. The reaction conditions typically involve heating the mixture under reflux to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the cyclization process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The aromatic ring can undergo hydrogenation to form a saturated ring.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-(2-ethoxyphenyl)oxolan-3-one.
Reduction: Formation of 3-(2-ethoxycyclohexyl)oxolan-3-ol.
Substitution: Formation of 3-(2-substituted phenyl)oxolan-3-ol derivatives.
Scientific Research Applications
3-(2-Ethoxyphenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound may modulate signaling pathways by interacting with enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share the oxolan-3-ol core but differ in substituents, leading to distinct physicochemical and functional properties:
*Note: Molecular formulas for some compounds are inferred due to incomplete data in the evidence.
Key Differences and Implications
Substituent Effects
3-(propan-2-yl)oxolan-3-ol: The isopropyl group is a bulky, aliphatic substituent. Its lower molecular weight (130.19 g/mol) suggests higher volatility .
3-(prop-2-en-1-yl)oxolan-3-ol :
- The propenyl group introduces a reactive double bond, enabling participation in cycloaddition or polymerization reactions. This compound’s purity (95%) makes it suitable for synthetic applications requiring controlled reactivity.
4-(3-Hydroxyphenyl)oxolan-3-ol :
- The 3-hydroxyphenyl substituent enhances hydrogen-bonding capacity and polarity, improving solubility in polar solvents. This contrasts with the ethoxyphenyl group in the target compound, which prioritizes lipophilicity .
Electronic and Functional Differences
- Aromatic vs. Aliphatic Substituents : The ethoxyphenyl group in the target compound provides electron-donating effects (via the ethoxy -OCH₂CH₃ group), stabilizing electrophilic aromatic substitution reactions. In contrast, aliphatic substituents (e.g., isopropyl) lack such electronic contributions .
- Hydroxyl Positioning : The hydroxyl group at position 3 in the target compound and 4-(3-Hydroxyphenyl)oxolan-3-ol creates distinct hydrogen-bonding networks, affecting crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
